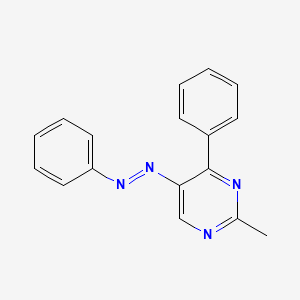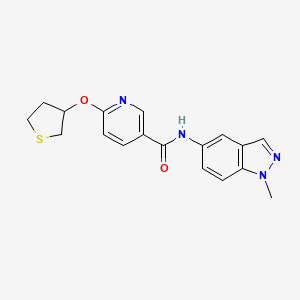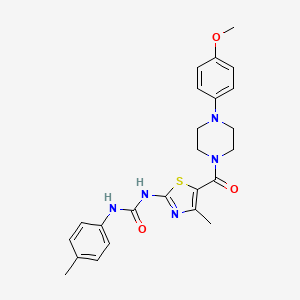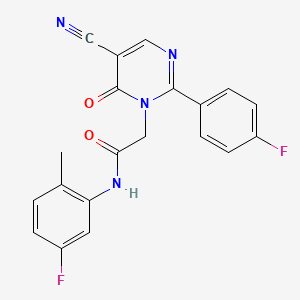![molecular formula C17H12F2N4 B2805010 [1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide CAS No. 1825525-31-2](/img/structure/B2805010.png)
[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC is a small molecule that belongs to the class of pyrazole-based compounds. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Scientific Research Applications
Synthesis and Optimization of Biologically Active Derivatives
The compound [1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide serves as a significant intermediate in the synthesis of various biologically active derivatives. A study highlighted the preparation of three novel 3-phenyl-1H-pyrazole derivatives, showcasing its utility in generating compounds with potential biological activities. These derivatives have shown promise in molecular targeted therapy for cancer, utilizing differences in molecular biology between tumor cells and normal cells to inhibit tumor cell proliferation, invasion, and metastasis while promoting apoptosis. The optimization of synthesis methods for these derivatives indicates their importance in industrial production, emphasizing their role in developing targeted anticancer agents (Liu, Xu, & Xiong, 2017).
Anticancer and Antimicrobial Applications
Further research on 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating the pyrazole moiety, has been conducted to evaluate their anticancer and antimicrobial activities. These compounds have undergone studies for their potential against various cancer cell lines and pathogenic strains, demonstrating their application in overcoming microbe resistance to pharmaceutical drugs. The findings suggest that these derivatives can serve dual purposes, offering a foundation for developing new anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Novel Anticancer Agents
Another study focused on the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. These derivatives were tested against a panel of human cancer cell lines, with some exhibiting significant cytotoxicity compared to standard drugs. This research underscores the compound's role in creating effective anticancer therapies, contributing to the discovery of novel therapeutic options (Alam, Alam, Panda, & Rahisuddin, 2018).
Development of Antimicrobial Agents
The synthesis of new heterocyclic compounds based on pyrazole derivatives, including their evaluation as antimicrobial agents, represents another vital application area. These compounds have been tested for their efficacy against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial therapies. Such studies are crucial in addressing the growing concern of antibiotic resistance, providing a pathway for the creation of more effective antimicrobial agents (Gomha, Salah, & Abdelhamid, 2014).
properties
IUPAC Name |
[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4/c18-15-7-4-8-16(19)17(15)23-10-9-13(21-23)11-22(12-20)14-5-2-1-3-6-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLQQBOFZJEIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=NN(C=C2)C3=C(C=CC=C3F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)

![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2804945.png)
![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)